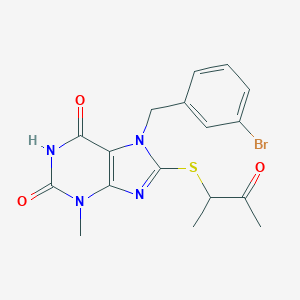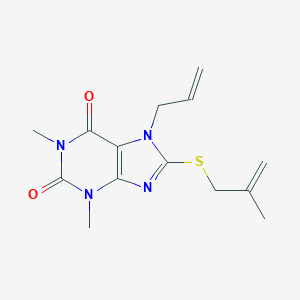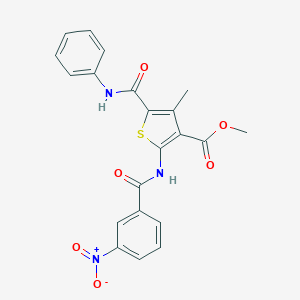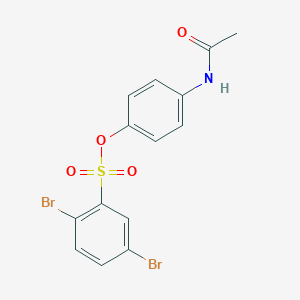
4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a morpholine moiety, and aromatic substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, morpholine, and pyrrolidine derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the pyrrolidine ring through condensation reactions.
Aldol Condensation: Introduction of the hydroxy(phenyl)methylidene group via aldol condensation.
Substitution Reactions: Incorporation of the morpholine moiety through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science:
Mecanismo De Acción
The mechanism of action of 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-piperidin-4-ylethyl)pyrrolidine-2,3-dione
- (4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-pyrrolidin-4-ylethyl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H26N2O5 |
|---|---|
Peso molecular |
422.5g/mol |
Nombre IUPAC |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H26N2O5/c1-30-19-9-7-17(8-10-19)21-20(22(27)18-5-3-2-4-6-18)23(28)24(29)26(21)12-11-25-13-15-31-16-14-25/h2-10,21,27H,11-16H2,1H3/b22-20- |
Clave InChI |
JTRZRXSXYGFEEV-XDOYNYLZSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4 |
SMILES isomérico |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCN4CCOCC4 |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-4-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B417231.png)


![N-(1,3-benzodioxol-5-yl)-2-[2-bromo(methylsulfonyl)anilino]acetamide](/img/structure/B417235.png)

![4-methoxy-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B417237.png)


![propan-2-yl 2-[5-(4-ethylbenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B417245.png)



